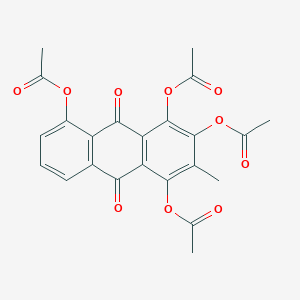![molecular formula C22H17ClN2O2S B13132200 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione CAS No. 88605-81-6](/img/structure/B13132200.png)
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, has unique structural features that make it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo chlorination, amination, and thiolation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction parameters is common to ensure consistency and high yield.
化学反应分析
Types of Reactions
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the substituents introduced.
科学研究应用
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism by which 1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved can include oxidative stress, apoptosis, and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
- 2,6-Diaminoanthraquinone
- 1,4-Diaminoanthraquinone
- 1,4-Diamino-2-chloroanthracene-9,10-dione
Uniqueness
1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific electronic or photophysical characteristics.
属性
CAS 编号 |
88605-81-6 |
|---|---|
分子式 |
C22H17ClN2O2S |
分子量 |
408.9 g/mol |
IUPAC 名称 |
1,4-diamino-6-chloro-2-(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O2S/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2 |
InChI 键 |
GRFAVXFBBRBEBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCSC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





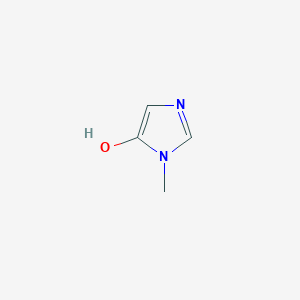
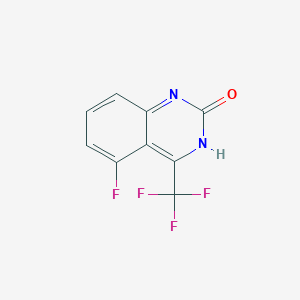
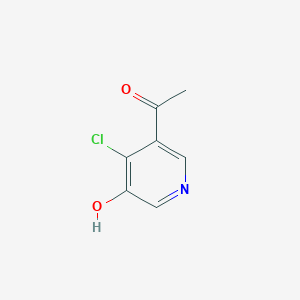
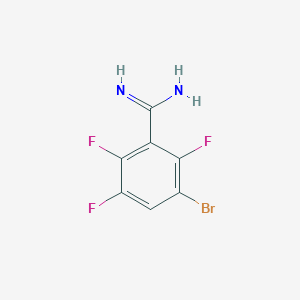

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
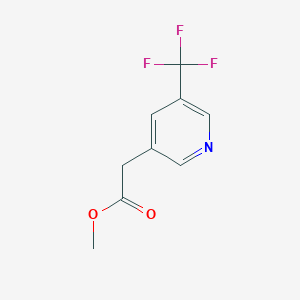
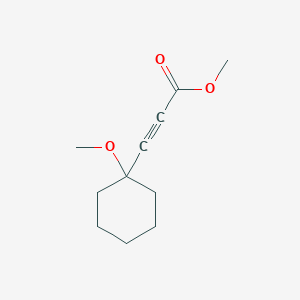
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
